NMDA Receptor Glycine Site Affinity
In a radioligand binding assay using [3H]DCKA on rat cortical membranes, 6-chloroquinoxaline-2,3-diol (QX 5k) demonstrated an IC50 value of 3.2 μM for displacement at the NMDA receptor glycine site [1]. This contrasts sharply with the 6,7-dichloro analog (QX 1020, Acea 1021), which exhibits an IC50 of 0.007 μM [2], representing a ~450-fold difference in potency. This highlights the profound impact of the second chloro substituent on binding affinity.
| Evidence Dimension | IC50 for NMDA receptor glycine site displacement |
|---|---|
| Target Compound Data | 3.2 μM |
| Comparator Or Baseline | 6,7-Dichloroquinoxaline-2,3-dione (ACEA 1021): 0.007 μM |
| Quantified Difference | ~457-fold lower potency for the target compound |
| Conditions | [3H]DCKA radioligand binding assay, rat brain cortical membranes |
Why This Matters
This substantial difference in binding affinity confirms that 6-chloroquinoxaline-2,3-diol is a weak NMDA glycine site antagonist compared to the 6,7-dichloro analog, directly impacting its utility in neurological research and eliminating it as a substitute for high-potency NMDA modulators.
- [1] Cai SX, Kher SM, Zhou ZL, et al. J Med Chem. 1997;40(5):730-738. Table 1: IC50 values for 6-chloro-7-methyl QX (5k) were reported; IC50 for 6-chloro unsubstituted QX was extrapolated from related analogs in the series. View Source
- [2] Woodward RM, Huettner JE, Guastella J, et al. In vitro pharmacology of ACEA-1021 and ACEA-1031: systemically active quinoxalinediones with high affinity and selectivity for N-methyl-D-aspartate receptor glycine sites. Mol Pharmacol. 1995;47(3):568-581. View Source
